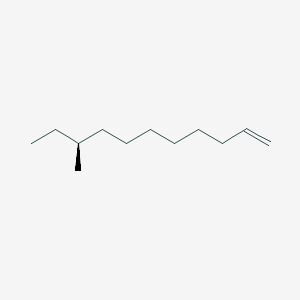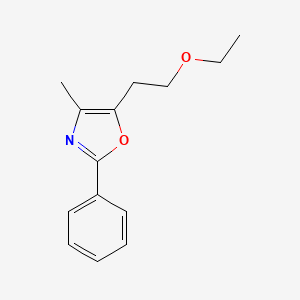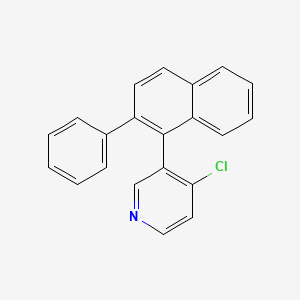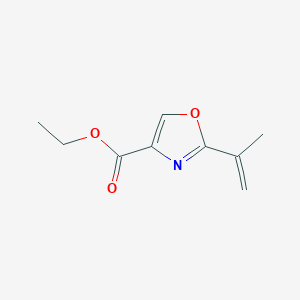
(9S)-9-Methylundec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-9-Methylundec-1-ene is an organic compound characterized by its unique structure, which includes a methyl group attached to the ninth carbon of an undecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Methylundec-1-ene typically involves the use of stereoselective methods to ensure the correct configuration at the ninth carbon. One common approach is the use of chiral catalysts in the hydrogenation of precursors. For example, starting from an appropriate undecene derivative, hydrogenation in the presence of a chiral catalyst can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through distillation and crystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9S)-9-Methylundec-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-bromo-9-methylundecane.
Applications De Recherche Scientifique
(9S)-9-Methylundec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (9S)-9-Methylundec-1-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9R)-9-Methylundec-1-ene: The enantiomer of (9S)-9-Methylundec-1-ene, differing in the configuration at the ninth carbon.
9-Methylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Bromo-9-methylundecane: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer or other similar compounds. This uniqueness can be exploited in various applications, particularly where stereochemistry plays a crucial role in the compound’s activity or function.
Propriétés
Numéro CAS |
642995-42-4 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(9S)-9-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h4,12H,1,5-11H2,2-3H3/t12-/m0/s1 |
Clé InChI |
RGIPKJYIRPALFQ-LBPRGKRZSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCC=C |
SMILES canonique |
CCC(C)CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)

![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)


![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)


![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)


